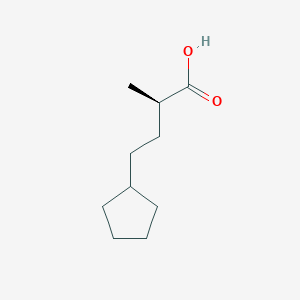

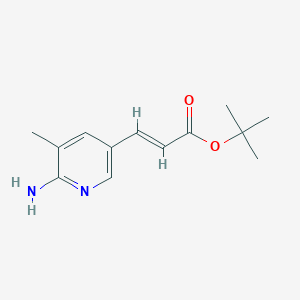

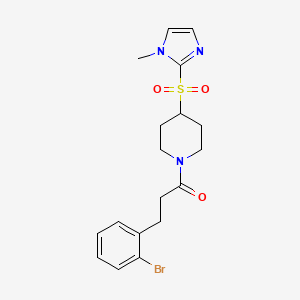

![molecular formula C14H16N4O4S B2842012 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide CAS No. 1428378-67-9](/img/structure/B2842012.png)

1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Agents

Sulfonamides, such as 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide, have been utilized in the synthesis of various biologically active compounds demonstrating effective antiproliferative and antimicrobial activities. A study detailed the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing potent cytotoxic activity against human cell lines, including alveolar adenocarcinoma carcinoma (A-549) and liver carcinoma (HepG2), as well as significant antimicrobial efficacy (Shimaa M. Abd El-Gilil, 2019).

Antibacterial Activity Against Plant Pathogens

Compounds with sulfonamide functionalities have shown promising antibacterial activities against agricultural pathogens, such as rice bacterial leaf blight caused by Xanthomonas oryzae. Notably, sulfone derivatives containing 1,3,4-oxadiazole moieties have been effective in reducing the incidence of this disease, outperforming commercial agents and enhancing plant resistance by stimulating antioxidant enzyme activities (Li Shi et al., 2015).

Environmental Degradation of Sulfonamides

The environmental persistence and potential for promoting antibiotic resistance of sulfonamides have been addressed through the identification of microbial strategies for their elimination. A novel pathway involving ipso-hydroxylation followed by fragmentation has been identified in Microbacterium sp. strain BR1, illustrating a microbial approach to mitigating the environmental impact of sulfonamide antibiotics (B. Ricken et al., 2013).

Synthesis of Leukocyte Function-Associated Antagonist

Research has also explored the synthesis of sulfonamide derivatives for pharmacokinetic studies and as potential therapeutic agents. For instance, a potent lymphocyte function-associated antigen-1 antagonist and its metabolites were labeled with stable isotopes and carbon-14 for drug metabolism and pharmacokinetics studies, highlighting the versatility of sulfonamide derivatives in drug development (B. Latli et al., 2011).

Hybrid Sulfonamide Compounds

The hybridization of sulfonamides with various pharmaceutically active moieties has led to the development of compounds with a broad spectrum of biological activities. This approach aims to design more potent sulfonamide hybrid drugs by combining sulfonamide structures with heterocyclic components, demonstrating the compound's potential in creating diverse therapeutic agents (Shakila Ghomashi et al., 2022).

Propriétés

IUPAC Name |

1-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-17-8-13(15-9-17)23(20,21)16-10-3-4-12-11(7-10)14(19)18(2)5-6-22-12/h3-4,7-9,16H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNRVCSBQIQQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CN(C=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841937.png)

![8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B2841940.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2841941.png)

![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/no-structure.png)